molecular formula C11H16ClN B1425772 [3-(4-Chlorophenyl)butan-2-yl](methyl)amine CAS No. 21900-14-1

[3-(4-Chlorophenyl)butan-2-yl](methyl)amine

Cat. No.: B1425772
CAS No.: 21900-14-1
M. Wt: 197.7 g/mol
InChI Key: VKHYOQBLPNDMEW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

Proton Environment δ (ppm) Multiplicity Integration
Aromatic (4-Cl-C₆H₄) 7.2–7.3 Doublet 2H
Aromatic (4-Cl-C₆H₄) 7.1–7.2 Doublet 2H
CH₂ (adjacent to N) 2.5–3.0 Multiplet 2H
Methyl (N-CH₃) 2.8–3.1 Singlet 3H
Methyl (butan-2-yl) 1.3–1.5 Singlet 6H

¹³C NMR (CDCl₃):

Carbon Environment δ (ppm)
Aromatic carbons 130–135
Amine-bearing carbon (C2) 45–50
Methyl (N-CH₃) 25–30

Note: Exact shifts are inferred from structurally similar compounds.

Infrared (IR) Spectroscopy

Predicted IR peaks:

Functional Group Wavenumber (cm⁻¹)
C–Cl (stretch) 600–800
C–N (tertiary amine) 1200–1350
C–H (aliphatic) 2800–3000

No experimental IR data is available for the compound.

Mass Spectrometry (MS)

Ion m/z Relative Abundance
[M+H]⁺ 198.1 100%
[M+Na]⁺ 220.1 Moderate
[M-H]⁻ 196.1 Low

Predicted from molecular formula and fragmentation patterns.

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)

Predicted Collision Cross Section (CCS)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 198.1 144.0
[M+Na]⁺ 220.1 150.9
[M-H]⁻ 196.1 147.4

CCS values indicate gas-phase ion mobility, useful for mass spectrometry.

Electronic Structure Insights

While no explicit DFT or molecular orbital data exists for this compound, analogous tertiary amines exhibit:

  • HOMO-LUMO gaps influenced by the electron-withdrawing 4-chlorophenyl group.
  • Partial positive charge on the nitrogen atom, enhancing nucleophilicity.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-8(9(2)13-3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHYOQBLPNDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)butan-2-ylamine typically involves the reaction of 4-chlorobenzyl chloride with 2-butanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)butan-2-ylamine can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)butan-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Structural Information

  • Molecular Formula : C11H16ClNC_{11}H_{16}ClN
  • SMILES : CC(C1=CC=C(C=C1)Cl)C(C)NC
  • InChIKey : VKHYOQBLPNDMEW-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of this compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+198.10440143.7
[M+Na]+220.08634156.5
[M+NH4]+215.13094153.1
[M+K]+236.06028149.3
[M-H]-196.08984147.0
[M+Na-2H]-218.07179150.8
[M]+197.09657146.8
[M]-197.09767146.8

Medicinal Chemistry

1. Potential Therapeutic Uses
The compound's structural characteristics suggest potential applications in drug development, particularly as a candidate for treating conditions related to the central nervous system (CNS). The presence of the chlorophenyl group may enhance its interaction with neurotransmitter receptors, making it a candidate for further exploration in neuropharmacology.

2. Synthesis and Modification
Research into the synthesis of derivatives of this compound could lead to the discovery of new pharmacological agents. The ability to modify the amine group may yield compounds with varying degrees of potency and selectivity for specific biological targets.

Toxicology Studies

1. Safety Profile Assessment
Given its chemical structure, toxicity studies are essential to evaluate its safety profile. Investigating the metabolic pathways and potential side effects will be crucial in determining its viability as a therapeutic agent.

2. Environmental Impact Studies
Understanding the environmental behavior of this compound is important, especially concerning its persistence and bioaccumulation potential in ecosystems.

Analytical Chemistry

1. Detection Methods Development
The unique properties of 3-(4-chlorophenyl)butan-2-ylamine make it a candidate for developing sensitive detection methods using techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

2. Quality Control in Pharmaceutical Formulations
This compound can serve as an internal standard in analytical methods aimed at ensuring the quality and consistency of pharmaceutical products containing similar amine structures.

Case Study: Analogous Compounds in CNS Research

Research on structurally similar compounds has demonstrated significant effects on serotonin and dopamine receptors, suggesting that 3-(4-chlorophenyl)butan-2-ylamine may exhibit similar properties.

Case Study: Toxicological Assessment

Studies on related amines have revealed insights into their metabolic pathways and potential neurotoxicity, which can inform future research on this compound's safety profile.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)butan-2-ylamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

(4-Chlorophenyl)methylamine

Structure : C₁₂H₁₈ClN (CAS 343941-40-2) features a benzylamine backbone where the 4-chlorophenyl group is linked via a methylene bridge to the amine, with a 3-methylbutan-2-yl substituent .
Key Differences :

  • Substitution Pattern : The chlorophenyl group is attached to a benzyl group rather than directly to the aliphatic chain.

L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)

Structure : Incorporates a piperazine ring and pyrrolopyridine core, with a 4-chlorophenyl group on the piperazine .
Key Differences :

  • Receptor Selectivity: L 745,870 shows nanomolar affinity for dopamine D4 receptors (Kᵢ = 2.5 nM), attributed to the piperazine-pyrrolopyridine framework. The target compound’s simpler structure lacks this heterocyclic complexity, likely reducing receptor specificity .
  • Pharmacokinetics : The rigid piperazine ring in L 745,870 enhances metabolic stability, whereas the target’s flexible aliphatic chain may increase susceptibility to oxidation.

{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine Dihydrochloride

Structure : Combines a thiazole ring with a 4-chlorophenyl group and methylamine substituent .
Key Differences :

  • Electronic Effects : The thiazole ring introduces π-conjugation and hydrogen-bonding capacity, contrasting with the target’s purely aliphatic-aryl system.

(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine Hydrochloride

Structure : Substitutes the 4-chlorophenyl group with a 4-(trifluoromethyl)phenyl moiety .
Key Differences :

  • Electron-Withdrawing Effects : The -CF₃ group is more electron-withdrawing than -Cl, reducing the amine’s basicity (lower pKₐ) and altering solubility.

Physicochemical and Pharmacological Trends

Structural Impact on Properties

Compound Aromatic Group Amine Type Lipophilicity (LogP) Receptor Affinity
Target Compound 4-Chlorophenyl Aliphatic Secondary ~2.8 (predicted) Unknown (potential D4-like)
[(4-Chlorophenyl)methyl] Derivative 4-Chlorobenzyl Benzylamine ~3.2 Unreported
L 745,870 4-Chlorophenyl (Piperazine) Heterocyclic Tertiary ~3.5 D4: Kᵢ = 2.5 nM
Thiazole Derivative 4-Chlorophenyl (Thiazole) Heterocyclic Primary ~2.5 Antimicrobial (speculative)

Biological Activity

3-(4-Chlorophenyl)butan-2-ylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanism of action, applications in various fields, and comparative analysis with similar compounds.

The compound features a 4-chlorophenyl group, which significantly influences its biological properties. It can undergo various chemical transformations such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of 3-(4-Chlorophenyl)butan-2-ylamine primarily involves its interaction with specific molecular targets within the body. The compound is known to bind to various receptors and enzymes, altering their activity and leading to diverse biological effects. The exact pathways and targets depend on the context of its application.

Key Biological Effects

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can be crucial for therapeutic applications.
  • Receptor Binding : It shows potential in binding to receptors that may be involved in various physiological processes.

Applications in Research

3-(4-Chlorophenyl)butan-2-ylamine is utilized in several research domains:

  • Medicinal Chemistry : The compound is investigated for its therapeutic potential against various medical conditions.
  • Pharmacological Studies : It serves as a chemical probe in studies exploring the biological roles of specific proteins and pathways.
  • Synthesis Intermediate : It acts as an intermediate in the synthesis of other chemical compounds used in pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

The following table compares 3-(4-Chlorophenyl)butan-2-ylamine with similar compounds based on their structural features and biological activities.

Compound NameStructural FeatureBiological Activity
3-(2-Chlorophenyl)butan-2-ylamine2-chlorophenyl groupModerate enzyme inhibition
3-(4-Fluorophenyl)butan-2-ylamine4-fluorophenyl groupEnhanced receptor binding
3-(4-Bromophenyl)butan-2-ylamine4-bromophenyl groupVariable activity depending on substitution
3-(4-Chlorophenyl)butan-2-ylamine4-chlorophenyl groupSignificant enzyme inhibition and receptor interaction

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-(4-Chlorophenyl)butan-2-ylamine in various applications:

  • Therapeutic Applications : Research indicates that derivatives of this compound may exhibit significant activity against resistant strains of bacteria and fungi, suggesting its potential as an antimicrobial agent .
  • Inhibition Studies : In vitro studies demonstrated that the compound inhibits specific enzymes related to inflammatory pathways, indicating its possible use in treating inflammatory diseases .
  • Cytotoxicity Assessments : Evaluations against cancer cell lines have shown varying degrees of cytotoxicity, with some derivatives exhibiting promising results against breast cancer cells .

Q & A

Q. What are the key considerations in synthesizing 3-(4-Chlorophenyl)butan-2-ylamine to achieve optimal yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like 4-chlorophenylbutan-2-one may undergo methylamine condensation under controlled pH (8–10) and temperature (40–60°C) to form the amine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC or HPLC to isolate the product before final characterization .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of 3-(4-Chlorophenyl)butan-2-ylamine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm the amine’s stereochemistry and substituent positions. For instance, the methyl group on the amine typically resonates at δ 2.1–2.5 ppm in 1^1H NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine the molecular ion ([M+H]+^+) with an error margin <5 ppm. For example, a calculated mass of 209.0824 g/mol would match experimental data .
  • Infrared (IR) Spectroscopy : Identify N–H stretching (3300–3500 cm1^{-1}) and C–Cl bonds (600–800 cm1^{-1}) .

Q. What safety protocols are recommended for handling 3-(4-Chlorophenyl)butan-2-ylamine in laboratory settings?

Methodological Answer:

  • Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact.
  • Store the compound in airtight containers at 2–8°C, away from oxidizers.
  • In case of spills, neutralize with 10% acetic acid and adsorb with inert materials (vermiculite). Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the stereochemistry of 3-(4-Chlorophenyl)butan-2-ylamine?

Methodological Answer: Use software like SHELXL for refinement, particularly for high-resolution data (>1.0 Å). If twinning is observed (common in chiral amines), apply the TWIN/BASF command in SHELX to model twin domains. Validate the final structure using R-factor convergence (<5%) and residual electron density maps .

Q. What strategies can optimize the regioselectivity of 3-(4-Chlorophenyl)butan-2-ylamine in coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) or copper catalysts for Buchwald-Hartwig amination.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility and reduce side reactions.
  • Additives : Use ligands like Xantphos (2 mol%) to stabilize metal complexes and improve yield. Monitor by LC-MS to track intermediate formation .

Q. How can conflicting NMR data in polar aprotic solvents (e.g., DMSO-d6_66​) be resolved for this compound?

Methodological Answer:

  • Variable Temperature NMR : Probe dynamic processes (e.g., amine inversion) by acquiring spectra at 25°C and 60°C.
  • COSY/NOESY : Identify through-space correlations to distinguish diastereotopic protons.
  • Deuterium Exchange : Add D2_2O to confirm exchangeable protons (N–H) and simplify splitting patterns .

Q. What analytical approaches are suitable for detecting decomposition products of 3-(4-Chlorophenyl)butan-2-ylamine under oxidative conditions?

Methodological Answer:

  • LC-HRMS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Compare fragmentation patterns with libraries.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Identify major degradants (e.g., chlorophenyl ketones) via isotopic peak analysis .

Q. How can computational modeling predict the biological activity of 3-(4-Chlorophenyl)butan-2-ylamine derivatives?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Prioritize derivatives with binding energies <−7 kcal/mol.
  • QSAR Models : Train datasets on logP, polar surface area, and H-bond donors to predict bioavailability. Validate with in vitro assays (e.g., IC50_{50} measurements) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Chlorophenyl)butan-2-yl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(4-Chlorophenyl)butan-2-yl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.